![molecular formula C10H11ClFN B183228 (2-Chloro-6-fluorobenzyl)cyclopropylamine CAS No. 625437-36-7](/img/structure/B183228.png)
(2-Chloro-6-fluorobenzyl)cyclopropylamine
Overview
Description
“(2-Chloro-6-fluorobenzyl)cyclopropylamine” is a chemical compound with the molecular formula C10H11ClFN . It has a molecular weight of 199.65 g/mol. This compound is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of “(2-Chloro-6-fluorobenzyl)cyclopropylamine” involves the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent . This compound is used in the preparation of 2-chloro-6-fluorobenzylamine, which is required for the synthesis of 9-substituted adenine .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-6-fluorobenzyl)cyclopropylamine” consists of a cyclopropylamine group attached to a 2-chloro-6-fluorobenzyl group . The exact mass of the compound is 199.05600 .
Chemical Reactions Analysis
“(2-Chloro-6-fluorobenzyl)cyclopropylamine” is used as a reagent in the synthesis of various other compounds . For instance, it is used in the preparation of 2-chloro-6-fluorobenzylamine, which is required for the synthesis of 9-substituted adenine .
Physical And Chemical Properties Analysis
“(2-Chloro-6-fluorobenzyl)cyclopropylamine” is a solid compound . It has a molecular weight of 199.65 g/mol and a density of 1.23g/cm³ . The compound has a boiling point of 259.8ºC at 760 mmHg .
Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Reaction with Primary Amines: The compound (2-Chloro-6-fluorobenzyl)cyclopropylamine can be involved in substitution reactions to yield various derivatives. For instance, 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene reacts with primary amines like alkylamines, benzylamine, n-hexylamine, n-butylamine, n-propylamine, and iso-propylamine to produce fully substituted spirocyclotetraphosphazenes. These compounds have been characterized structurally through techniques like mass spectrometry, Fourier transform infrared spectroscopy, and X-ray crystallography, showing the versatility of (2-Chloro-6-fluorobenzyl)cyclopropylamine derivatives in chemical synthesis and structural analysis (Elmas, 2017).
Mechanistic Insights and Reaction Pathways
- Insights into Reaction Mechanisms: Understanding the mechanisms and effects of substituents like (2-Chloro-6-fluorobenzyl)cyclopropylamine is crucial for advancing synthetic chemistry. Studies such as the investigation of the displacement of Cl substituent in chlorofluorotoluene in corona discharge provide valuable insights. These studies compare spectra and propose mechanisms, considering factors like bond dissociation energies, to elucidate the roles of different substituents and groups in chemical reactions (Chae, Lim, & Lee, 2016).
Safety and Hazards
“(2-Chloro-6-fluorobenzyl)cyclopropylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFABSKAJCALBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405968 | |
Record name | (2-CHLORO-6-FLUOROBENZYL)CYCLOPROPYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluorobenzyl)cyclopropylamine | |
CAS RN |
625437-36-7 | |
Record name | (2-CHLORO-6-FLUOROBENZYL)CYCLOPROPYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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